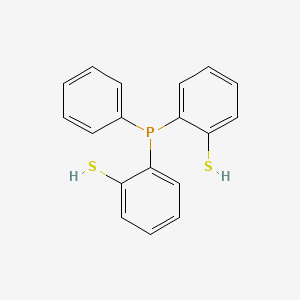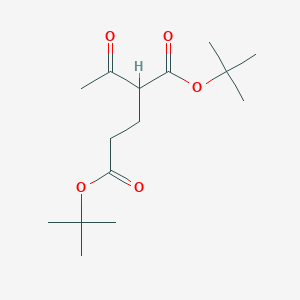![molecular formula C17H20O8 B14310955 Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate CAS No. 111508-05-5](/img/structure/B14310955.png)
Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetic acid (NAA) is a colorless solid that dissolves in organic solvents. It features a carboxylmethyl group (CH₂CO₂H) linked to the “1-position” of naphthalene . As a synthetic plant hormone in the auxin family, NAA plays a crucial role in horticulture, plant tissue culture, and vegetative propagation from stem and leaf cuttings.
Preparation Methods
Synthetic Routes::
- NAA can be synthesized through various methods, including the reaction of naphthalene with chloroacetic acid or its esters.
- Another route involves the reaction of naphthalene with chloroacetyl chloride followed by hydrolysis to yield NAA.
- Industrial production typically involves the chlorination of naphthalene followed by carboxylation using sodium hydroxide and carbon dioxide.
Chemical Reactions Analysis
Reactions::
- NAA undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include strong acids, bases, and oxidizing agents.
- Oxidation of NAA can yield naphthoic acid derivatives.
- Reduction leads to 1-naphthylacetic acid.
Scientific Research Applications
NAA finds applications in:
Horticulture: As a rooting agent and for vegetative propagation.
Plant Tissue Culture: For in vitro plant growth.
Cellulose Fiber Formation: When paired with gibberellic acid, NAA enhances cellulose fiber production.
Fruit Retention: Prevents premature fruit dropping.
Mechanism of Action
- NAA acts as an auxin, influencing plant growth and development.
- It interacts with specific receptors, modulating gene expression and cell elongation pathways.
Comparison with Similar Compounds
- NAA’s uniqueness lies in its carboxylmethyl group and specific position on the naphthalene ring.
- Similar compounds include indole-3-acetic acid (IAA) and other synthetic auxins.
Remember that NAA, like all auxins, can be toxic to plants at high concentrations. In the United States, products containing NAA require registration with the Environmental Protection Agency (EPA) as pesticides
Properties
CAS No. |
111508-05-5 |
|---|---|
Molecular Formula |
C17H20O8 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate |
InChI |
InChI=1S/C13H12O4.2C2H4O2/c1-8(14)17-11-7-6-9-4-2-3-5-10(9)12(11)13(15)16;2*1-2(3)4/h2-7,13,15-16H,1H3;2*1H3,(H,3,4) |
InChI Key |
VMUHMWKTHOWPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14310872.png)
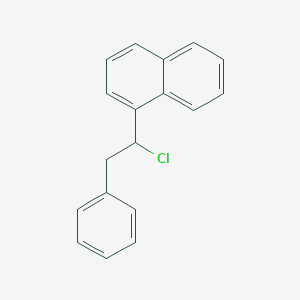
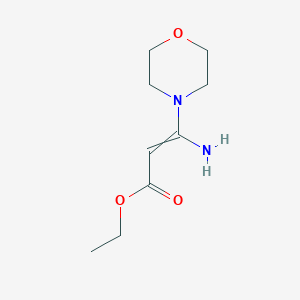
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)


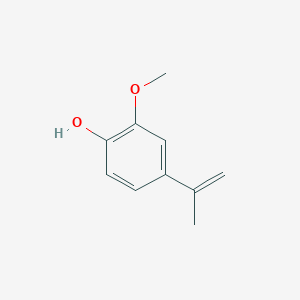

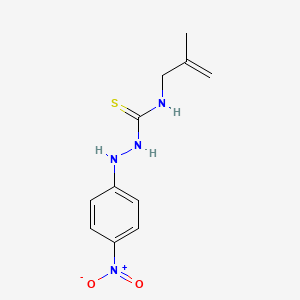
![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
